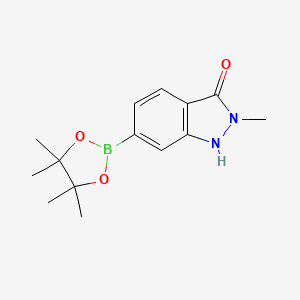
Ethyl 3-(dibenzylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(dibenzylamino)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group and a tertiary amine group. The compound has a molecular formula of C23H23NO2 and is known for its aromatic properties due to the presence of benzyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(dibenzylamino)benzoate can be synthesized through a multi-step process involving the esterification of 3-(dibenzylamino)benzoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(dibenzylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(dibenzylamino)benzoic acid.
Reduction: Formation of 3-(dibenzylamino)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(dibenzylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3-(dibenzylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, thereby inhibiting the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(dibenzylamino)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the dibenzylamino group and has different chemical properties.
Benzocaine: A well-known local anesthetic with a similar ester structure but different substituents.
Tetracaine: Another local anesthetic with a more complex structure and higher potency.
Uniqueness
The presence of the dibenzylamino group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C23H23NO2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
ethyl 3-(dibenzylamino)benzoate |
InChI |
InChI=1S/C23H23NO2/c1-2-26-23(25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |
InChI-Schlüssel |
RASQILYYFUHECM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)




![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)


